molecular formula C11H22N2O3 B1375013 Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate CAS No. 1334336-12-7

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate

Cat. No. B1375013
CAS RN: 1334336-12-7
M. Wt: 230.3 g/mol
InChI Key: ODOJNXXZXCRBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It has an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da . This compound is also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.30 g/mol . It has a topological polar surface area of 50.8 Ų and a complexity of 238 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Structural Analysis : Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate derivatives have been synthesized and characterized using techniques like FT-IR, 1H & 13C NMR, LCMS spectroscopy, and X-ray diffraction analysis. These methods help in understanding the molecular structure, including bond lengths, angles, and conformation (Kulkarni et al., 2016).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Some tert-butyl piperazine-1-carboxylate derivatives demonstrate moderate antibacterial and antifungal activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition for Carbon Steel : Tert-butyl piperazine-1-carboxylate compounds have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. They offer potential applications in protecting metal surfaces in industrial settings (Praveen et al., 2021).

Chemical Properties and Reactions

  • Chemical Reactivity and Molecular Properties : Studies focusing on the molecular structure, reactivity, and chemical properties of tert-butyl piperazine-1-carboxylate derivatives provide valuable insights into their potential use in organic synthesis and medicinal chemistry (Ivanov et al., 2017).

Safety and Hazards

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Piperazine derivatives are known to be involved in the synthesis of many bioactive molecules and drug substances . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given its potential involvement in the synthesis of bioactive molecules and drug substances , it’s plausible that the compound could have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. For example, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues based on its affinity for certain binding proteins . The localization and accumulation of this compound in specific tissues can influence its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific biological effects.

properties

IUPAC Name

tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJNXXZXCRBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.